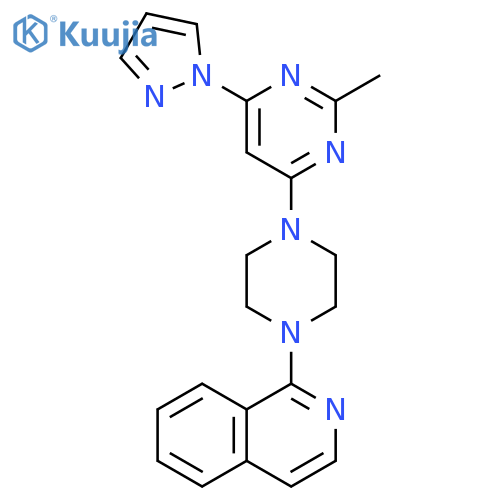Cas no 2877664-50-9 (1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline)
1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinolineは、ピラゾール基とピリミジン環を有する複素環化合物であり、医薬品中間体や生物活性分子としての応用が期待されています。この化合物は、特異的な分子構造により標的タンパク質との高い親和性を示し、選択的な阻害活性が可能です。ピペラジン骨格とイソキノリン基の組み合わせにより、優れた溶解性と細胞膜透過性を兼ね備えており、創薬研究におけるリード化合物候補として有用です。また、安定性に優れ、各種官能基導入にも適した反応性を有する点が特徴です。

2877664-50-9 structure
商品名:1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline
CAS番号:2877664-50-9
MF:C21H21N7
メガワット:371.438342809677
CID:5330569
1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline 化学的及び物理的性質
名前と識別子
-
- 1-[4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]isoquinoline
- 1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline
-
- インチ: 1S/C21H21N7/c1-16-24-19(15-20(25-16)28-10-4-8-23-28)26-11-13-27(14-12-26)21-18-6-3-2-5-17(18)7-9-22-21/h2-10,15H,11-14H2,1H3
- InChIKey: NMGTWMFNIHTJRJ-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(C3C=C(N4C=CC=N4)N=C(C)N=3)CC2)C2=C(C=CC=C2)C=CN=1
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 625.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.23±0.30(Predicted)
1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6790-1693-4mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-2μmol |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-100mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 100mg |
$372.0 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-5mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-20μmol |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-40mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 40mg |
$210.0 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-10mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 10mg |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-25mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 25mg |
$163.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-20mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 20mg |
$148.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1693-75mg |
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline |
2877664-50-9 | 75mg |
$312.0 | 2023-09-07 |
1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
2877664-50-9 (1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 624-75-9(Iodoacetonitrile)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量